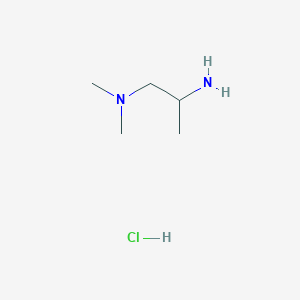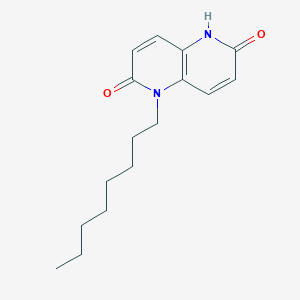![molecular formula C15H13BrN2O B13667931 2-(2-Bromo-4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B13667931.png)
2-(2-Bromo-4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Bromo-4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with a suitable bromo-methoxybenzaldehyde derivative under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the imidazo[1,2-a]pyridine core.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Bromo-4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The imidazo[1,2-a]pyridine core can be reduced to form dihydro derivatives.
Common Reagents and Conditions
Substitution: Palladium-catalyzed cross-coupling reactions using reagents like boronic acids.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of various substituted imidazo[1,2-a]pyridines.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydroimidazo[1,2-a]pyridines.
Wissenschaftliche Forschungsanwendungen
2-(2-Bromo-4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for the development of kinase inhibitors and other therapeutic agents.
Biological Studies: Investigated for its potential anti-inflammatory and anticancer properties.
Chemical Biology: Used as a probe to study protein-ligand interactions and cellular pathways.
Wirkmechanismus
The mechanism of action of 2-(2-Bromo-4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as kinases or receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby modulating cellular signaling pathways and exerting its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine
- 2-(2-Bromo-4-methylphenyl)-7-methylimidazo[1,2-a]pyridine
- 2-(2-Bromo-4-methoxyphenyl)-6-methylimidazo[1,2-a]pyridine
Uniqueness
2-(2-Bromo-4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine is unique due to the presence of both bromine and methoxy substituents, which can significantly influence its chemical reactivity and biological activity. The specific positioning of these substituents on the imidazo[1,2-a]pyridine core can also affect its interaction with molecular targets, making it a valuable compound for drug discovery and development.
Eigenschaften
Molekularformel |
C15H13BrN2O |
|---|---|
Molekulargewicht |
317.18 g/mol |
IUPAC-Name |
2-(2-bromo-4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C15H13BrN2O/c1-10-5-6-18-9-14(17-15(18)7-10)12-4-3-11(19-2)8-13(12)16/h3-9H,1-2H3 |
InChI-Schlüssel |
VWALDHPJIDYEPV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=NC(=CN2C=C1)C3=C(C=C(C=C3)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


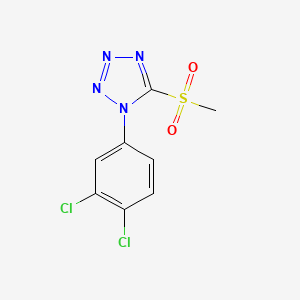


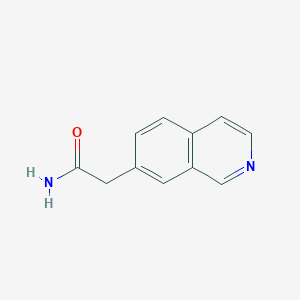

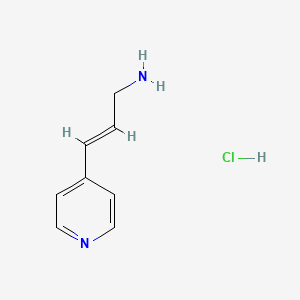

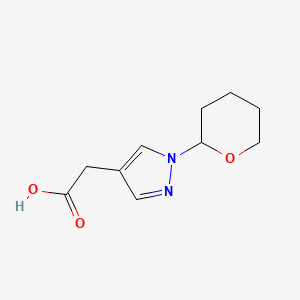
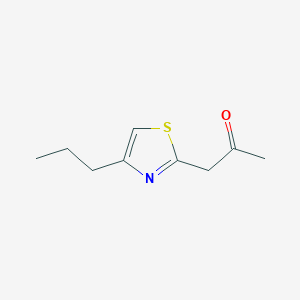
![2-(Pyridin-4-yl)benzo[d]oxazol-7-amine](/img/structure/B13667885.png)
